molecular formula C16H17N B040278 2-(3,5-Dimethylphenyl)isoindoline CAS No. 113439-98-8

2-(3,5-Dimethylphenyl)isoindoline

Cat. No. B040278
CAS RN: 113439-98-8
M. Wt: 223.31 g/mol
InChI Key: XQMDUXLERZQIOA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)isoindoline is a chemical compound with the molecular formula C16H17N . It is a derivative of isoindoline, a heterocyclic organic compound .


Synthesis Analysis

Isoindoline derivatives can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . The molecular formula is C16H17N, with an average mass of 223.313 Da and a monoisotopic mass of 223.136093 Da .


Chemical Reactions Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . This method has also been adapted to give chiral derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H17N, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .

Scientific Research Applications

  • Antimicrobial Activity : A study by Sabastiyan and Suvaikin (2012) in "Advances in Applied Science Research" discovered that the Mannich base 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions exhibit significant antimicrobial activity, comparable to standard drugs (Sabastiyan & Suvaikin, 2012).

  • Catalysis : Research by Selvakumar et al. (2000) in "Organometallics" found that the presence of 3,5-dimethylphenyl groups in chiral phosphino-oxazoline ligands enhances enantioselectivity and improves substrate correlation in catalytic experiments (Selvakumar et al., 2000).

  • Nonlinear Optical Material : A study by Evecen et al. (2016) in the "Journal of Molecular Structure" reported that the novel isoindoline derivative, 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, shows potential as a nonlinear optical material due to its first hyperpolarizability (Evecen et al., 2016).

  • Molecular Structure Analysis : Özdemir, Dinçer, and Cukurovalı (2010) in the "Journal of Molecular Modeling" determined the molecular structure of a related compound, 2-4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-ylisoindoline-1,3-dione, using experimental and theoretical approaches (Özdemir, Dinçer, & Cukurovalı, 2010).

  • Synthesis of Isoindolin-1-ones : Adib et al. (2015) in "Tetrahedron Letters" presented a one-pot, three-component solvent-free reaction for efficiently synthesizing 2,3-disubstituted isoindolin-1-ones, showcasing the versatility of this compound in synthetic chemistry (Adib et al., 2015).

  • EPR Oximetry : A study by Khan et al. (2011) in the "Journal of Magnetic Resonance" highlighted the potential of isoindoline nitroxides and azaphenalene nitroxide for electron paramagnetic resonance (EPR) oximetry, particularly with isotopically labeled analogs (Khan et al., 2011).

Mechanism of Action

While the specific mechanism of action for 2-(3,5-Dimethylphenyl)isoindoline is not mentioned in the retrieved papers, isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

The future directions for 2-(3,5-Dimethylphenyl)isoindoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry , there could be potential for this compound in pharmaceutical applications.

properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-13(2)9-16(8-12)17-10-14-5-3-4-6-15(14)11-17/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDUXLERZQIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=CC=CC=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346654
Record name 2-(3,5-Dimethylphenyl)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113439-98-8
Record name 2-(3,5-Dimethylphenyl)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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